2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide
Overview
Description
2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide is a complex organophosphorus compound known for its applications in asymmetric hydrogenation reactions. This compound is characterized by its unique structure, which includes two phospholane rings and a maleimide group, making it a valuable ligand in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide typically involves the reaction of 2,5-dimethylphospholane with maleimide derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or palladium to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the maleimide group to succinimide.
Substitution: The phospholane rings can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, succinimides, and substituted phospholane derivatives, which are valuable intermediates in further synthetic applications .
Scientific Research Applications
2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide is widely used in scientific research due to its role as a ligand in asymmetric hydrogenation reactions. Its applications include:
Chemistry: Used as a chiral ligand in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide exerts its effects involves coordination with transition metals to form active catalytic complexes. These complexes facilitate the transfer of hydrogen atoms in asymmetric hydrogenation reactions, leading to the formation of chiral products. The molecular targets include various unsaturated substrates, and the pathways involve the activation of hydrogen and substrate molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride
- 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]-3,3,4,4-tetrafluoro-1-cyclobutene
- (S)-6,6′-Dimethoxybiphenyl-2,2′-diylbis[bis(3,5-dimethylphenyl)phosphine]
Uniqueness
Compared to similar compounds, 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide is unique due to its specific combination of phospholane rings and a maleimide group, which provides enhanced stability and selectivity in catalytic reactions. This makes it a preferred choice for asymmetric hydrogenation processes .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO2P2/c1-14-11-15(2)13-20(12-14)25-23(26)21(28-16(3)7-8-17(28)4)22(24(25)27)29-18(5)9-10-19(29)6/h11-13,16-19H,7-10H2,1-6H3/t16-,17-,18-,19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYDZUFLMKTRIF-NCXUSEDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4C(CCC4C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4[C@@H](CC[C@H]4C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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